

Application Note and Protocol for the Analysis of Phenmedipham in Soil Samples

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Compound of Interest		
Compound Name:	Phenmedipham-d3	
Cat. No.:	B15622560	Get Quote

Introduction

Phenmedipham is a selective herbicide utilized for the post-emergence control of broadleaf weeds, particularly in sugar beet cultivation.[1] Its presence and persistence in soil are of environmental concern, necessitating robust and sensitive analytical methods for monitoring its residues. This document provides a detailed protocol for the determination of phenmedipham in soil matrices, tailored for researchers, scientists, and professionals in environmental science and drug development. The primary method detailed is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2]

Principle

The protocol involves the extraction of phenmedipham from soil samples using an organic solvent, typically acetonitrile.[2] A subsequent salting-out step partitions the analyte into the organic phase.[3] The extract then undergoes a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components such as fatty acids and pigments.[2] Finally, the purified extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of phenmedipham.[4]

Experimental Protocol

1. Materials and Reagents



- Phenmedipham analytical standard (≥99.5% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (anhydrous, analytical grade)
- Sodium chloride (analytical grade)
- Trisodium citrate dihydrate (analytical grade)
- Disodium hydrogen citrate sesquihydrate (analytical grade)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE
- Syringe filters (0.22 μm)
- Autosampler vials
- 2. Equipment
- High-speed centrifuge
- Mechanical shaker or vortex mixer
- Nitrogen evaporator
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)



- Analytical balance
- pH meter
- 3. Sample Preparation (QuEChERS Method)
- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.[5]
- Weighing and Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is particularly dry, add 5 mL of deionized water and allow it to hydrate for 30 minutes.
 [2]
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake it vigorously for 1 minute using a mechanical shaker.[2]
- Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2] Immediately cap the tube and shake vigorously for another minute.
- Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
- Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.[2]
- Vortexing and Centrifugation: Cap the d-SPE tube and vortex for 1 minute to ensure thorough mixing. Centrifuge at ≥5000 x g for 5 minutes.[2]
- Final Extract Preparation: Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
- 4. Instrumental Analysis (LC-MS/MS)
- LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
- Mobile Phase: A gradient elution is typically used with:
 - Mobile Phase A: Water with 0.1% formic acid.



• Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

• Flow Rate: 0.3 - 0.5 mL/min.[6]

• Injection Volume: 5 - 10 μL.

• Column Temperature: 40°C.[7]

MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction
 Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion
 transitions for phenmedipham.

Data Presentation

Table 1: Summary of Quantitative Data for Phenmedipham Analysis in Soil

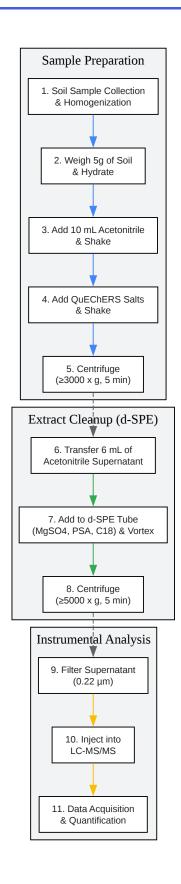
Parameter	Method	Value	Reference
Recovery	LLE-SPE-HPLC	86%	[8]
QuEChERS-LC- MS/MS	83.7% (at 0.01 mg/kg)	[4]	
Methanol Extraction- LC/MS	Essentially quantitative (50-200 ppb)	[9]	
Limit of Detection (LOD)	Methanol Extraction- LC/MS	≤ 25 ng/g	[9]
HPLC-UV	2.7 μg/mL	[4]	
Limit of Quantification (LOQ)	LLE-SPE-HPLC	0.0001 mg/kg	[8]
QuEChERS-LC- MS/MS	0.01 mg/kg	[4]	
HPLC-UV	0.01 μg/g	[4]	
Precision (RSD)	LC-MS/MS	3.2% (at 0.01 mg/kg)	[4]



Note: The performance characteristics can vary depending on the soil type, fortification levels, and specific instrumentation used.

Visualizations





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Caption: Workflow for Phenmedipham Analysis in Soil Samples.



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